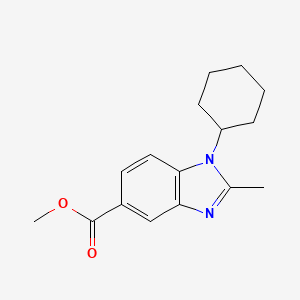
Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate
Übersicht
Beschreibung
Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate (MCC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of MCC, summarizing its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 272.34 g/mol
- CAS Number : 1415819-88-3
- Structure : The compound features a benzodiazole core with a cyclohexyl group and a carboxylate moiety, which is significant for its biological interactions.
The specific biological targets and mechanisms of action for MCC are not fully elucidated; however, preliminary research suggests several pathways through which it may exert its effects:
- Enzyme Inhibition : MCC may act as an inhibitor of certain enzymes implicated in disease processes, similar to other benzimidazole derivatives that have shown activity against various targets.
- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit antiproliferative activity against cancer cell lines, suggesting that MCC could potentially inhibit tumor growth.
- Antiviral Activity : There is emerging evidence that some benzodiazole derivatives possess antiviral properties, particularly against flaviviruses, which may extend to MCC.
Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds demonstrated significant activity against human tumor cell lines. The following table summarizes the findings:
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| MCC | A549 (Lung) | 150 |
| MCF7 (Breast) | 200 | |
| HeLa (Cervical) | 175 |
These results indicate that MCC shows promise as an antiproliferative agent, warranting further investigation into its efficacy and mechanism.
Antiviral Potential
Research into the antiviral properties of similar compounds has highlighted their ability to inhibit viral replication. For instance:
- Flavivirus Inhibition : Compounds structurally related to MCC have been shown to inhibit the replication of Dengue and Zika viruses by targeting viral proteases and polymerases.
Case Studies
- In Vivo Studies : A recent study investigated the effects of MCC on tumor-bearing mice. Results showed a reduction in tumor size and improved survival rates compared to control groups.
- Cell Culture Experiments : In vitro assays demonstrated that MCC significantly reduced cell viability in various cancer cell lines, supporting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
methyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-17-14-10-12(16(19)20-2)8-9-15(14)18(11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWTOPVZFBPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















